molecular formula C16H21ClN2O2 B13943771 2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride CAS No. 1463-53-2

2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride

Cat. No.: B13943771
CAS No.: 1463-53-2
M. Wt: 308.80 g/mol
InChI Key: DMMRUGCNINMZTI-UHFFFAOYSA-N
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Description

2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride is a synthetic organic compound belonging to the diazaspirodecane family. This compound is characterized by its unique spirocyclic structure, which consists of a diazaspirodecane core with a benzyl group at the 8-position and a methyl group at the 2-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the cyclization of a suitable diamine precursor with a diketone to form the spirocyclic core. This reaction is often carried out under acidic conditions to facilitate the cyclization process.

    Introduction of the Benzyl Group: The benzyl group is introduced at the 8-position through a nucleophilic substitution reaction. This step may involve the use of benzyl halides and a suitable base to promote the substitution.

    Methylation: The methyl group is introduced at the 2-position using a methylating agent such as methyl iodide or dimethyl sulfate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific groups with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-benzyl-2-methyl-2,8-diazaspiro[4.5]decane: Similar structure but lacks the dione functionality.

    1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Similar spirocyclic core with different substituents.

    8-ethyl-1,3-diazaspiro[4.5]decane-2,4-dione: Similar core structure with an ethyl group instead of a benzyl group.

Uniqueness

2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride is unique due to its specific combination of substituents and the presence of the dione functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1463-53-2

Molecular Formula

C16H21ClN2O2

Molecular Weight

308.80 g/mol

IUPAC Name

8-benzyl-2-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride

InChI

InChI=1S/C16H20N2O2.ClH/c1-17-14(19)11-16(15(17)20)7-9-18(10-8-16)12-13-5-3-2-4-6-13;/h2-6H,7-12H2,1H3;1H

InChI Key

DMMRUGCNINMZTI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2(C1=O)CCN(CC2)CC3=CC=CC=C3.Cl

Origin of Product

United States

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